molecular formula C19H23NO3 B3916079 7-HYDROXY-6-[(2-METHYLPIPERIDIN-1-YL)METHYL]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE

7-HYDROXY-6-[(2-METHYLPIPERIDIN-1-YL)METHYL]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE

Cat. No.: B3916079
M. Wt: 313.4 g/mol
InChI Key: IQWSLDAYDMTCDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-HYDROXY-6-[(2-METHYLPIPERIDIN-1-YL)METHYL]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a chromenone core structure with a piperidine moiety attached, making it a significant molecule in medicinal chemistry and pharmaceutical research. This compound is known for its potential biological activities and has been the subject of various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-HYDROXY-6-[(2-METHYLPIPERIDIN-1-YL)METHYL]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the cyclization of appropriate phenolic precursors under acidic or basic conditions.

    Introduction of the Piperidine Moiety: The piperidine ring is introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the chromenone intermediate.

    Hydroxylation: The hydroxyl group at the 7-position is introduced through selective hydroxylation reactions, often using oxidizing agents like hydrogen peroxide or other peroxides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or quinones.

    Reduction: Reduction reactions can target the carbonyl group in the chromenone core, converting it to alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, amines.

Major Products

The major products formed from these reactions include various substituted chromenones, piperidine derivatives, and hydroxylated compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as an analgesic, anti-inflammatory, and neuroprotective agent.

    Industry: Utilized in the development of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 7-HYDROXY-6-[(2-METHYLPIPERIDIN-1-YL)METHYL]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE involves its interaction with various molecular targets and pathways. It may act by:

    Inhibiting Enzymes: Such as topoisomerases, which are involved in DNA replication and repair.

    Modulating Receptors: Including neurotransmitter receptors, which can affect pain perception and inflammation.

    Interfering with Cellular Pathways: Such as apoptosis and cell cycle regulation, contributing to its anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Coumarins: Similar in structure to chromenones, coumarins are known for their anticoagulant and antimicrobial properties.

    Piperidine Derivatives: Compounds like piperidine alkaloids exhibit a range of biological activities, including analgesic and anticancer effects.

Uniqueness

What sets 7-HYDROXY-6-[(2-METHYLPIPERIDIN-1-YL)METHYL]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE apart is its unique combination of a chromenone core with a piperidine moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

7-hydroxy-6-[(2-methylpiperidin-1-yl)methyl]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-12-5-2-3-10-20(12)11-16-17(21)9-8-14-13-6-4-7-15(13)19(22)23-18(14)16/h8-9,12,21H,2-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQWSLDAYDMTCDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CC2=C(C=CC3=C2OC(=O)C4=C3CCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
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7-HYDROXY-6-[(2-METHYLPIPERIDIN-1-YL)METHYL]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE
Reactant of Route 2
Reactant of Route 2
7-HYDROXY-6-[(2-METHYLPIPERIDIN-1-YL)METHYL]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE
Reactant of Route 3
Reactant of Route 3
7-HYDROXY-6-[(2-METHYLPIPERIDIN-1-YL)METHYL]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE
Reactant of Route 4
Reactant of Route 4
7-HYDROXY-6-[(2-METHYLPIPERIDIN-1-YL)METHYL]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE
Reactant of Route 5
7-HYDROXY-6-[(2-METHYLPIPERIDIN-1-YL)METHYL]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE
Reactant of Route 6
Reactant of Route 6
7-HYDROXY-6-[(2-METHYLPIPERIDIN-1-YL)METHYL]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE

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